![molecular formula C18H17FN4O2S B2864379 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2198128-67-3](/img/structure/B2864379.png)
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-fluorophenyl hydrazine, which is then reacted with other reagents to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one include other pyrazole derivatives, thiazole-containing compounds, and pyrrolidine-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a novel pyrazole derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazole ring linked to a thiazole moiety through a pyrrolidine structure, which is critical for its biological activity.
Pharmacological Activity
The biological activity of pyrazole derivatives, including the compound , has been extensively documented. The following sections detail specific activities:
Anti-inflammatory Activity
Numerous studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives were synthesized and tested for their ability to reduce inflammation in carrageenan-induced edema models, showing promising results comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial effects. A series of compounds were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial activity, making them potential candidates for further development as antibiotics .
Anticancer Properties
Research has indicated that pyrazole compounds may possess anticancer properties. For instance, studies have shown that specific modifications to the pyrazole ring can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole and thiazole rings can significantly influence potency and selectivity. For example:
- Fluorine Substitution: The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Thiazole Ring: The thiazole moiety contributes to the overall bioactivity by participating in hydrogen bonding with target proteins.
A detailed SAR analysis can guide future synthesis efforts aimed at improving efficacy and reducing toxicity.
Case Studies
- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, derivatives similar to the target compound showed a reduction in swelling comparable to ibuprofen, indicating strong anti-inflammatory potential .
- Antimicrobial Testing : A series of 4-thiazolyl pyrazolyl compounds were tested against Candida albicans and exhibited significant antifungal activity at low concentrations .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-15-3-1-13(2-4-15)14-9-21-23(10-14)12-17(24)22-7-5-16(11-22)25-18-20-6-8-26-18/h1-4,6,8-10,16H,5,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTJMJPWOJWSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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